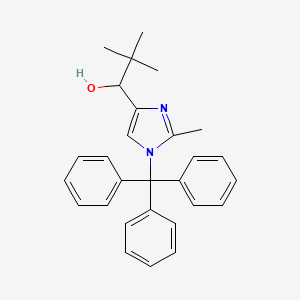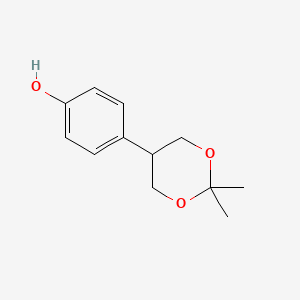
1-(2-Chloroethyl)-4-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-4-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chloroethyl group and a hydroxyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with 2-chloroethanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the piperidine ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloroethyl group can be reduced to form an ethyl group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-Chloroethyl)-4-methylpiperidin-4-one.
Reduction: Formation of 1-(2-Ethyl)-4-methylpiperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloroethyl)-4-methylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)piperidine: Lacks the methyl and hydroxyl groups, resulting in different chemical and biological properties.
1-(2-Chloroethyl)azepane: Contains a larger ring structure, leading to variations in reactivity and applications.
Tris(2-chloroethyl) phosphate: A related compound used as a flame retardant, with different functional groups and applications.
Uniqueness
1-(2-Chloroethyl)-4-methylpiperidin-4-ol is unique due to the presence of both a chloroethyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C8H16ClNO/c1-8(11)2-5-10(6-3-8)7-4-9/h11H,2-7H2,1H3 |
InChI Key |
GPDNTZMFIHXNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CCCl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methyl-7-(3,5-dimethylisoxazol-4-yl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B8284914.png)



![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8284946.png)


![1-Amino-5-methylpyrazolo[1,5-c]quinazoline](/img/structure/B8284958.png)


![5-ethynyl-1-methyl-3-pyrrolidin-1-yl-1H-[1,2,4]triazole](/img/structure/B8284990.png)



